4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-3-26(4-2)13-14-27-21(16-9-11-25-12-10-16)20(23(29)24(27)30)22(28)19-15-17-7-5-6-8-18(17)31-19/h5-12,15,21,29H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSIDAZEBIBBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Pyrrolone Core Construction: The pyrrolone ring can be synthesized via a condensation reaction involving a suitable diketone and an amine.
Coupling Reactions: The benzofuran and pyrrolone intermediates are then coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, under palladium catalysis.
Functional Group Modifications: Introduction of the diethylaminoethyl group and the pyridine ring can be accomplished through nucleophilic substitution and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Medicine
Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for treating neurological disorders or cancers.
Industry
In industry, the compound’s properties can be harnessed for the development of new materials, such as polymers or coatings, that require specific chemical functionalities.
Mechanism of Action
The mechanism by which 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. Alternatively, if it targets a receptor, it could modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Features
Key Structural Differences and Implications
R1 Substituents: The target’s 2-(diethylamino)ethyl group (vs. benzyl in compound 32 or hydroxypropyl in compound 20) enhances aqueous solubility and bioavailability due to its ionizable amine . In contrast, 5-methylisoxazol-3-yl () introduces metabolic stability but reduces polarity .
4-Methylbenzoyl (compound 20) lacks heterocyclic diversity, which may limit interaction with hydrophobic enzyme pockets .
R5 Substituents :
- The pyridin-4-yl group (target) provides a polar, hydrogen-bond-accepting nitrogen at the para position, unlike the phenyl (compound 32) or 4-tert-butylphenyl (compound 20) groups, which are purely hydrophobic .
Research Findings and Functional Insights
Antiestrogenic Activity :
- Compound 32 () demonstrated antiestrogenic effects, attributed to its hydrophobic R4 (3,4-dimethylphenyl) and R5 (phenyl) groups, which mimic steroidal structures . The target’s pyridin-4-yl and benzofuran groups may modulate this activity differently.
Metabolic Stability: The 2-(diethylamino)ethyl group in the target and compound likely improves metabolic stability compared to the benzyl group in compound 32, which is prone to oxidative degradation .
Synthetic Accessibility :
- Analogs like compound 20 () were synthesized via aldol condensation, suggesting the target could be prepared using similar methods with benzofuran-containing precursors .
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structure of the compound features several functional groups that contribute to its biological activity:
- Benzofuran moiety : Known for various pharmacological properties.
- Diethylamino group : Often associated with enhanced solubility and bioavailability.
- Pyridinyl group : Contributes to interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. Preliminary studies suggest that it may function as an inhibitor of certain kinases, which are critical in regulating cell signaling pathways involved in cancer and other diseases.
Key Mechanisms:
- Kinase Inhibition : The compound has shown promise as a kinase inhibitor, potentially affecting pathways involved in cell proliferation and survival.
- Antioxidant Activity : Some derivatives of similar structures have been noted for their ability to scavenge free radicals, suggesting a possible role in reducing oxidative stress.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell growth in various cancer cell lines. The following table summarizes key findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung) | 10 | Apoptosis induction | |
| HeLa (Cervical) | 15 | Cell cycle arrest | |
| MCF7 (Breast) | 12 | Inhibition of proliferation |
In Vivo Studies
In vivo studies using animal models have provided further insights into the compound's efficacy and safety profile. Notably, administration of the compound resulted in significant tumor reduction in xenograft models:
- Tumor Growth Inhibition : A study reported a 42% reduction in tumor size when administered at a dose of 10 mg/kg in rat models, indicating substantial anti-tumor activity .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anti-Cancer Activity : A study involving human cancer cell lines demonstrated that the compound effectively induces apoptosis through caspase activation pathways.
- Neuroprotective Effects : Research has indicated that similar compounds exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Safety and Toxicity
Toxicity assessments have shown that while the compound exhibits promising biological activities, careful consideration must be given to its safety profile. Preliminary toxicity tests indicate moderate toxicity at higher concentrations, necessitating further investigation into dose optimization.
Q & A
Q. What are the common synthetic routes for this compound?
The compound can be synthesized via base-assisted cyclization of precursors. For example, similar pyrrol-2-one derivatives are prepared by reacting hydroxyl-pyrrolone intermediates with substituted benzaldehydes under basic conditions. Key steps include condensation and cyclization, with yields optimized by controlling reaction time and temperature. For instance, compound 15m (46% yield) and 16a (63% yield) were synthesized using this approach .
| Compound | Reaction Time | Yield (%) | Key Reagents |
|---|---|---|---|
| 15m | Not specified | 46 | Aniline, base |
| 16a | Not specified | 63 | Phenol, base |
Q. How is the compound characterized after synthesis?
Characterization typically involves:
Q. What solvents are suitable for recrystallization?
Polar aprotic solvents like ethanol or acetonitrile are often used. For example, compound 20 (mp 263–265°C) was recrystallized using ethanol, while 16a (mp 138.1–140.6°C) utilized methanol .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry). For instance, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction kinetics, reducing side products. Statistical modeling can identify optimal conditions, as demonstrated in flow-chemistry synthesis of diphenyldiazomethane .
Q. How to analyze structural conformation and electronic properties?
- X-ray crystallography resolves 3D conformation (e.g., dihedral angles between benzofuran and pyrrolone moieties) .
- DFT studies calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed charge distribution patterns critical for stability .
Q. How to design structure-activity relationship (SAR) studies?
- Vary substituents : Replace the pyridin-4-yl group with electron-donating (e.g., 4-dimethylaminophenyl) or withdrawing (e.g., 4-fluorophenyl) groups.
- Assess activity : Compare biological activity (e.g., enzyme inhibition) across derivatives. Compound 21 (4-dimethylaminophenyl substitution) showed altered reactivity due to enhanced electron density .
| Compound | Substituent | Key Impact on Reactivity |
|---|---|---|
| 20 | 4-tert-butylphenyl | Increased steric hindrance |
| 21 | 4-dimethylaminophenyl | Enhanced electron density |
Q. How to resolve contradictions in spectral data?
- Cross-validate using multiple techniques (e.g., NMR + HRMS).
- Repeat experiments under controlled conditions to rule out impurities.
- Compare with literature : For example, conflicting melting points may arise from polymorphic forms, as seen in compound 16a (mp 138.1–140.6°C) .
Q. What strategies improve stability during storage?
- Lyophilization for hygroscopic compounds.
- Dark, inert conditions to prevent photodegradation (e.g., benzofuran derivatives are light-sensitive).
- Stability-indicating HPLC monitors degradation products over time .
Methodological Considerations
Q. How to scale up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
